molecular formula C4H5BrF2N4 B13207847 5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine

5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13207847
M. Wt: 227.01 g/mol
InChI Key: PIOWNGFYFOCMAL-UHFFFAOYSA-N
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Description

5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C4H4BrF2N3. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
  • 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride

Uniqueness

5-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern and the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C4H5BrF2N4

Molecular Weight

227.01 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C4H5BrF2N4/c5-3-9-4(8)10-11(3)1-2(6)7/h2H,1H2,(H2,8,10)

InChI Key

PIOWNGFYFOCMAL-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)N1C(=NC(=N1)N)Br

Origin of Product

United States

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